molecular formula C12H19NO B13298405 3-methoxy-N-(2-methylbutyl)aniline

3-methoxy-N-(2-methylbutyl)aniline

Cat. No.: B13298405
M. Wt: 193.28 g/mol
InChI Key: AWJCLRQOYJNXFZ-UHFFFAOYSA-N
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Description

3-methoxy-N-(2-methylbutyl)aniline is an organic compound with the molecular formula C12H19NO. It is a derivative of aniline, where the hydrogen atom in the amino group is replaced by a 2-methylbutyl group, and a methoxy group is attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(2-methylbutyl)aniline typically involves the alkylation of 3-methoxyaniline with 2-methylbutyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The compound is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(2-methylbutyl)aniline undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin and hydrochloric acid.

    Substitution: Nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

3-methoxy-N-(2-methylbutyl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-methoxy-N-(2-methylbutyl)aniline involves its interaction with specific molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The 2-methylbutyl group can affect the compound’s lipophilicity and membrane permeability, impacting its pharmacokinetics and pharmacodynamics.

Comparison with Similar Compounds

Similar Compounds

    3-methoxyaniline: Lacks the 2-methylbutyl group, making it less lipophilic.

    N-(2-methylbutyl)aniline: Lacks the methoxy group, affecting its reactivity and biological activity.

    4-methoxy-N-(2-methylbutyl)aniline: The methoxy group is positioned differently, altering its chemical properties.

Uniqueness

3-methoxy-N-(2-methylbutyl)aniline is unique due to the presence of both the methoxy and 2-methylbutyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

3-methoxy-N-(2-methylbutyl)aniline

InChI

InChI=1S/C12H19NO/c1-4-10(2)9-13-11-6-5-7-12(8-11)14-3/h5-8,10,13H,4,9H2,1-3H3

InChI Key

AWJCLRQOYJNXFZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CNC1=CC(=CC=C1)OC

Origin of Product

United States

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